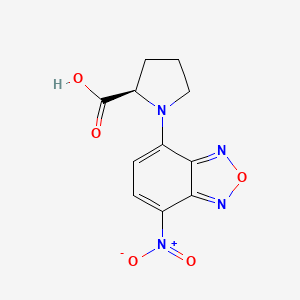
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a nitrobenzo[c][1,2,5]oxadiazole moiety, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzo[c][1,2,5]oxadiazole intermediate, which is then coupled with a pyrrolidine derivative under specific reaction conditions. Common reagents used in these reactions include nitrating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzo[c][1,2,5]oxadiazole moiety is known to interact with biological molecules, potentially altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
生物活性
1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline (NBD-Pro) is a compound of interest due to its unique structural features and potential biological applications. This article synthesizes available research on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H10N4O5
- Molecular Weight : 278.22 g/mol
- CAS Number : 159717-70-1
- Density : Not specified
- Boiling Point : Not specified
NBD-Pro is part of the nitrobenzoxadiazole family, which has been shown to exhibit various biological activities through different mechanisms:
-
Inhibition of Glutathione S-transferases (GSTs) :
- Research indicates that derivatives of nitrobenzoxadiazole, including NBD-Pro, act as suicide inhibitors for GSTs. These enzymes play a critical role in detoxifying harmful compounds in cells. NBD-Pro binds to the active site of GSTs, leading to apoptosis in cancer cells by disrupting the JNK-GSTP1-1 complex .
-
Fluorescent Properties :
- NBD-Pro exhibits fluorescence properties that can be utilized in biological assays. It has been employed for the detection of zinc ions in biological systems, demonstrating high sensitivity and selectivity for Zn²⁺ over other metal ions . This characteristic makes it a valuable tool in studying metal ion interactions in cellular environments.
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Apoptosis :
- Zinc Ion Detection in Vivo :
- Fluorescence Microscopy Applications :
属性
CAS 编号 |
159717-70-1 |
|---|---|
分子式 |
C11H10N4O5 |
分子量 |
278.22 g/mol |
IUPAC 名称 |
(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m1/s1 |
InChI 键 |
KKWDSQYPOCTRRA-MRVPVSSYSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















